REACTION_CXSMILES
|
BrC1C=C(C=CC=1)/[CH:5]=[N:6]/[N:7]=[CH:8]/[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Br-].[Al+3].[Br-].[Br-]>O>[Br:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]2[C:10]=1[CH:5]=[N:6][N:7]=[CH:8]2 |f:1.2.3.4,5.6.7.8|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(\C=N\N=C\C2=CC(=CC=C2)Br)C=CC1
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Al+3].[Br-].[Br-]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
192.5 (± 7.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 185-200° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The dark gum was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the precipitate was washed with 5% HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from EtOAc and hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=NN=CC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.12 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |